molecular formula C19H21N9 B12274832 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B12274832
M. Wt: 375.4 g/mol
InChI Key: COOMQUXQKWBFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a pyrrolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrrolopyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its structural features suggest potential as a drug candidate for various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine stands out due to its unique combination of structural features. The presence of both pyrazole and pyrrolopyrimidine moieties, along with the piperazine linker, provides a distinct chemical profile that can lead to unique biological and chemical properties.

Properties

Molecular Formula

C19H21N9

Molecular Weight

375.4 g/mol

IUPAC Name

6-methyl-4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C19H21N9/c1-13-5-6-28(25-13)17-4-3-16(23-24-17)26-7-9-27(10-8-26)19-18-15(20-12-21-19)11-14(2)22-18/h3-6,11-12,22H,7-10H2,1-2H3

InChI Key

COOMQUXQKWBFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4NC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.